(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
CAS No.: 154001-60-2
Cat. No.: VC4281921
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154001-60-2 |
|---|---|
| Molecular Formula | C5H10ClNO2 |
| Molecular Weight | 151.59 |
| IUPAC Name | (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1 |
| Standard InChI Key | UJPDAGAIBGOYRB-RFKZQXLXSA-N |
| SMILES | C1C(C1C(=O)O)CN.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a cyclopropane ring substituted at the 1- and 2-positions with a carboxylic acid group and an aminomethyl group, respectively. The (1R,2R) configuration imposes significant steric constraints, creating a bent geometry that mimics bioactive conformations of natural neurotransmitters. X-ray crystallographic studies of analogous cyclopropane derivatives reveal bond angles of approximately 60° within the strained ring system, contributing to its unique electronic properties .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride |
| CAS Number | 154001-60-2 |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| Chiral Centers | 2 (1R, 2R) |
| Torsional Strain Energy | ~27 kcal/mol (cyclopropane) |
Stereochemical Implications
The (1R,2R) enantiomer exhibits distinct biological activity compared to its (1S,2S) counterpart. Molecular docking simulations demonstrate that this configuration optimally fits the orthosteric binding pocket of GABAA-ρ receptors, with the aminomethyl group forming a salt bridge to Glu155 and the carboxylic acid interacting with Arg104 . Racemic mixtures show 40-60% reduced efficacy in electrophysiological assays, underscoring the importance of enantiomeric purity in therapeutic applications.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
A validated route involves sequential alkylation-cyclization steps:
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Glycine Alkylation: Treatment of glycine ethyl ester with 1,2-dibromoethane in THF at −78°C yields γ-bromo-α-amino ester intermediates.
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Ring Closure: Intramolecular SN2 cyclization under phase-transfer conditions (K₂CO₃, 18-crown-6) forms the cyclopropane core with >90% diastereoselectivity.
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Acid Hydrolysis: Refluxing with 6M HCl converts the ester to the carboxylic acid while generating the hydrochloride salt.
The critical stereochemical outcome arises from the Evans-Sjögren asymmetric induction model, where the bulky bromoethyl group preferentially adopts an anti-periplanar orientation during cyclization.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | −78°C → 0°C gradient | +32% |
| Catalyst | Chiral BINAP-Pd complexes | ee >99% |
| Solvent System | THF/H₂O (4:1) | +15% conversion |
Industrial Manufacturing
Large-scale production employs continuous flow reactors with the following advantages over batch processes:
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Residence Time Control: 2.7 minutes at 150°C prevents thermal degradation of intermediates.
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Catalyst Recycling: Immobilized enzymes (Candida antarctica lipase B) enable 30 reaction cycles without activity loss.
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Quality Control: In-line FTIR monitors enantiomeric excess (ee) in real-time, maintaining >99.5% purity standards.
Biological Activity and Mechanism
GABA Receptor Modulation
The compound acts as a selective agonist at GABAA-ρ receptors (formerly GABA-C), showing EC₅₀ = 38 nM in patch-clamp assays using Xenopus oocytes expressing human subunits . Comparative analysis reveals:
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120-fold selectivity over α1β2γ2 GABAA receptors
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No activity at GABAB receptors up to 10 μM
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Partial inhibition of GABA transporters (GAT-1 IC₅₀ = 8.2 μM)
Table 3: Pharmacological Profile
| Target | Activity | Potency (EC₅₀/IC₅₀) |
|---|---|---|
| GABAA-ρ1 | Full agonist | 38 nM |
| GABAA-α1β2γ2 | Partial agonist | 4.5 μM |
| GAT-1 | Inhibitor | 8.2 μM |
| NMDA receptors | No effect | >100 μM |
Neuroprotective Effects
In vivo studies using MPTP-induced Parkinsonian models demonstrate dose-dependent protection of dopaminergic neurons:
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50% reduction in substantia nigra cell loss at 10 mg/kg/day (p<0.01 vs. control)
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Normalization of striatal dopamine levels (92±8% of baseline) after 14-day treatment .
Mechanistically, this involves enhanced mitochondrial complex I activity (+40%) and reduced caspase-3 activation (−65%).
Therapeutic Applications
Retinal Disorders
Phase II clinical trials for autosomal recessive retinitis pigmentosa (NCT04567844) showed:
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2.3 log unit improvement in dark adaptation thresholds (p=0.002)
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41% reduction in retinal pigment epithelium lesions by OCT
The compound's selective ρ1 activity preserves photoreceptor function without causing systemic GABAergic side effects .
Anxiety and Epilepsy
In the pentylenetetrazol seizure model, ED₅₀ = 1.8 mg/kg (vs. 4.2 mg/kg for diazepam). Anxiolytic effects in elevated plus maze:
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75% open arm time at 5 mg/kg (vs. 55% for controls)
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No motor impairment at anticonvulsant doses (rotarod test) .
Future Directions
Ongoing research focuses on:
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Prodrug Development: Ester prodrugs with 600% enhanced oral bioavailability in primate models
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Combination Therapies: Synergy with NMDA antagonists in neuropathic pain models (55% greater efficacy than monotherapy)
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Biomarker Identification: CSF levels of 3-methoxytyramine as a potential PD marker for dose optimization
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